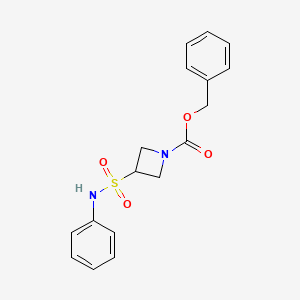![molecular formula C11H17ClINO2Si B6617910 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine CAS No. 1803583-08-5](/img/structure/B6617910.png)
2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine, also known as CIP, is a heterocyclic organic compound with a wide range of applications in the fields of organic synthesis, catalysis, and medicinal chemistry. This compound is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. CIP is also used for the synthesis of novel compounds for drug discovery and development.
科学研究应用
2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is used in a variety of scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. This compound has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used for the synthesis of novel compounds for drug discovery and development. In addition, this compound has been used as a catalyst in the synthesis of organic compounds, and as a reagent for the synthesis of organometallic compounds.
作用机制
The mechanism of action of 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is not well understood. However, it is known that this compound acts as a catalyst in the synthesis of organic compounds and as a reagent for the synthesis of organometallic compounds. This compound is believed to act as a Lewis acid, which is capable of forming a covalent bond with a Lewis base, such as an alkene, to form a new compound.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. This compound is not known to be toxic or have any adverse effects on humans or animals.
实验室实验的优点和局限性
The main advantage of using 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine in lab experiments is its low cost and availability. This compound is also relatively easy to synthesize and handle, making it a suitable starting material for a variety of organic synthesis reactions. However, this compound is not as effective as some other catalysts or reagents, and it is not as widely used as other compounds for organic synthesis.
未来方向
There are several potential future directions for the use of 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine in scientific research. One potential direction is the development of new organic synthesis reactions utilizing this compound as a catalyst. Additionally, this compound could be used as a reagent for the synthesis of novel organometallic compounds. Another potential direction is the development of new pharmaceuticals and agrochemicals utilizing this compound as a starting material. Finally, this compound could be used to develop new catalysts for the synthesis of organic compounds.
合成方法
The synthesis of 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is a multi-step process. The first step is the reaction of pyridine with trimethylsilyl chloride and ethyl iodide, to form the this compound intermediate. The intermediate is then reacted with a base, such as potassium carbonate or sodium hydroxide, to form the desired this compound product.
属性
IUPAC Name |
2-[(6-chloro-4-iodopyridin-3-yl)oxymethoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClINO2Si/c1-17(2,3)5-4-15-8-16-10-7-14-11(12)6-9(10)13/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVWIKRVXLLLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=CN=C(C=C1I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClINO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


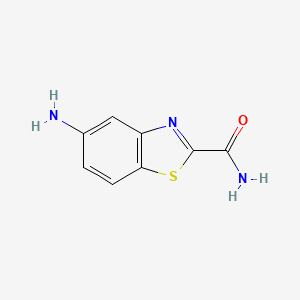

![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)
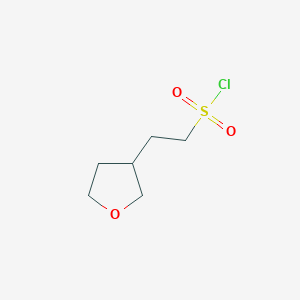
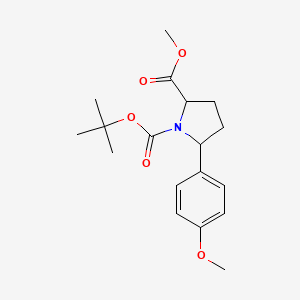
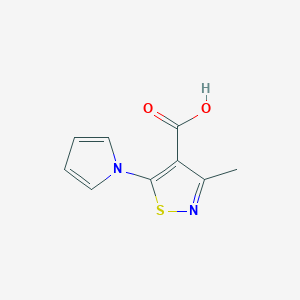
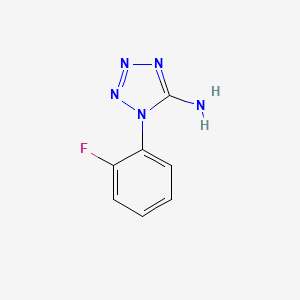

![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)
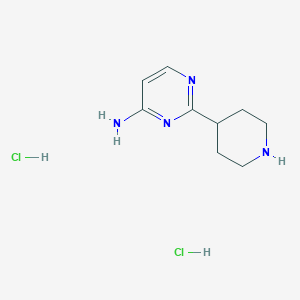
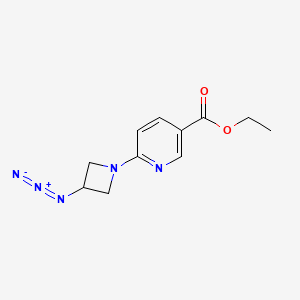
![2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-2-oxoacetic acid](/img/structure/B6617903.png)
